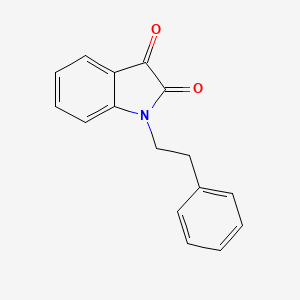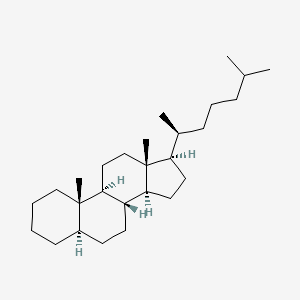![molecular formula C10H11NO B3265795 5,6,7,8-Tetrahydrocyclohepta[b]pyridin-9-one CAS No. 41043-13-4](/img/structure/B3265795.png)
5,6,7,8-Tetrahydrocyclohepta[b]pyridin-9-one
Descripción general
Descripción
5,6,7,8-Tetrahydrocyclohepta[b]pyridin-9-one , also known by its chemical formula C10H11NO , is a heterocyclic compound. Its molecular weight is approximately 161.2 Da . The structure consists of a seven-membered cycloheptane ring fused with a pyridine ring. The compound exhibits interesting pharmacological properties and has been studied for various applications .
Synthesis Analysis
The synthesis of this compound involves several methods. One common approach is the reduction of the corresponding cycloheptanone precursor. For example, the reduction of 7,8-dihydro-5H-cyclohepta[b]pyridin-9(6H)-one can yield the desired compound. Additionally, chemoselective and enantioselective reductions have been employed in the preparation of related derivatives .
Molecular Structure Analysis
The compound’s molecular structure consists of a cycloheptane ring fused with a pyridine ring. The nitrogen atom in the pyridine ring contributes to its basicity. The stereochemistry of the compound is crucial for its biological activity. The (6S,9R) and (9R) configurations are significant in synthetic pathways and drug development .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Synthesis Pathways : This compound has been synthesized through various methods. A notable one involves the dehydrobromination of αα-dibromocycloheptanones using lithium salts in boiling dimethylformamide. This process efficiently converts 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine into 5,6,7,8-tetrahydro-9H-cyclohepta[b]pyridin-9-one (Jones, Jones, & Robinson, 1973).
- Cycloaddition Reactions : It is used as a diene cycloaddition partner in copper-catalyzed [4+2] cycloadditions to construct [3.2.2] bicycles, reacting with various alkenes to afford cycloadducts in significant yields (Gritsch et al., 2019).
Applications in Organic and Medicinal Chemistry
- Heterocyclic Scaffolds : It forms part of new heterocyclic scaffolds like 6-Amino-1,4,6,7-tetrahydroimidazo[4,5-b]pyridin-5-ones, which are utilized as conformationally restricted His analogues and modified purines in pharmaceutical research (Escolano, Rubiralta, & Diez, 2002).
- Polymerization Catalyst : It acts as a ligand in nickel complexes used for ethylene polymerization, demonstrating high activity and producing highly branched polyethylenes (Huang et al., 2015).
Propiedades
IUPAC Name |
5,6,7,8-tetrahydrocyclohepta[b]pyridin-9-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c12-9-6-2-1-4-8-5-3-7-11-10(8)9/h3,5,7H,1-2,4,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCYJZUODTCSPPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)C2=C(C1)C=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


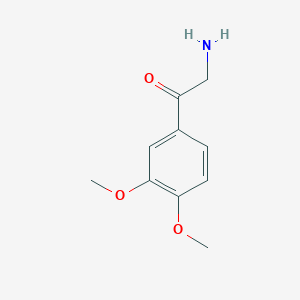


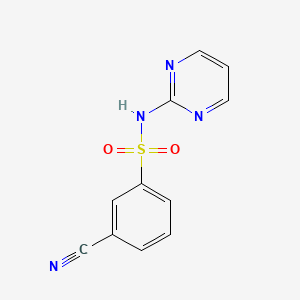


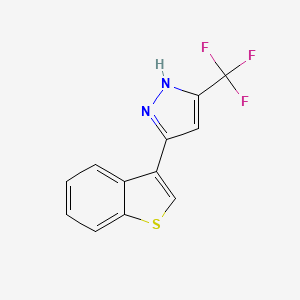
![1-Methyl-1H-pyrazolo[3,4-d]pyridazin-4(5H)-one](/img/structure/B3265766.png)
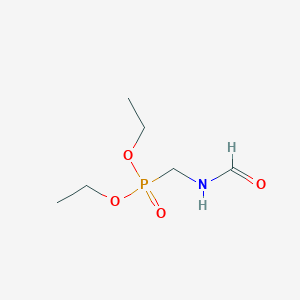
![N-[(2-chlorophenyl)methyl]pyridin-2-amine](/img/structure/B3265785.png)
